molecular formula C14H25NOSi B137522 (S)-N-(Methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine CAS No. 143140-08-3

(S)-N-(Methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine

Cat. No.: B137522
CAS No.: 143140-08-3
M. Wt: 251.44 g/mol
InChI Key: FRQGYHCIEIDEAD-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-(Methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine is an organic compound that belongs to the class of amines It features a phenyl group, a methoxymethyl group, and a trimethylsilyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(Methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-1-phenylethanamine, chloromethyl methyl ether, and trimethylsilyl chloride.

    Step 1: The (S)-1-phenylethanamine is reacted with chloromethyl methyl ether in the presence of a base like sodium hydride to form (S)-N-(Methoxymethyl)-1-phenylethanamine.

    Step 2: The intermediate product is then treated with trimethylsilyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(Methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The methoxymethyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions often involve nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phenyl ketones or aldehydes, while reduction could produce primary or secondary amines.

Scientific Research Applications

Chemistry

In organic synthesis, (S)-N-(Methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine can be used as a building block for more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and other organic compounds.

Biology and Medicine

In medicinal chemistry, this compound could serve as a precursor or intermediate in the synthesis of drugs. Its structural features might be exploited to design molecules with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.

Industry

In materials science, this compound might be used in the development of novel materials with unique properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism by which (S)-N-(Methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine exerts its effects depends on its application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, altering their activity and leading to a physiological response. The trimethylsilyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Phenylethanamine: Lacks the methoxymethyl and trimethylsilyl groups, making it less versatile in synthetic applications.

    N-Methoxymethyl-1-phenylethanamine: Similar but without the trimethylsilyl group, which affects its reactivity and solubility.

    N-((Trimethylsilyl)methyl)-1-phenylethanamine:

Uniqueness

(S)-N-(Methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine is unique due to the presence of both methoxymethyl and trimethylsilyl groups. These groups confer distinct chemical properties, such as increased stability and reactivity, making the compound particularly useful in various synthetic and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(1S)-N-(methoxymethyl)-1-phenyl-N-(trimethylsilylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NOSi/c1-13(14-9-7-6-8-10-14)15(11-16-2)12-17(3,4)5/h6-10,13H,11-12H2,1-5H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQGYHCIEIDEAD-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(COC)C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N(COC)C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444093
Record name (1S)-N-(Methoxymethyl)-1-phenyl-N-[(trimethylsilyl)methyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143140-08-3
Record name (1S)-N-(Methoxymethyl)-1-phenyl-N-[(trimethylsilyl)methyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-Methoxymethyl-(1-phenyl-ethyl)-trimethylsilanylmethyl-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.